Dibromomalonamid-13C3

Übersicht

Beschreibung

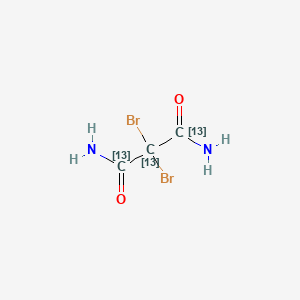

Dibromo Malonamide-13C3 is a stable isotope-labeled compound with the molecular formula 13C3H4Br2N2O2 and a molecular weight of 262.86 g/mol . This compound is characterized by the presence of two bromine atoms and a malonamide backbone, where the carbon atoms are labeled with the 13C isotope. It appears as white crystals and is primarily used in scientific research for its unique labeling properties .

Wissenschaftliche Forschungsanwendungen

Dibromo Malonamide-13C3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: The 13C isotope allows for detailed NMR spectral analysis, aiding in the study of reaction mechanisms and compound structures.

Metabolomics: It is used in stable isotope-resolved metabolomics to track the fate and interactions of the compound within biological systems.

Antimicrobial Research:

Wirkmechanismus

Mode of Action

The mode of action of Dibromo Malonamide-13C3 is currently unknown due to the lack of research on this specific compound .

Biochemical Pathways

More research is needed to elucidate the specific pathways this compound interacts with .

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown .

Action Environment

Factors such as temperature, pH, and the presence of other compounds could potentially affect its activity, but more research is needed to confirm these effects .

Vorbereitungsmethoden

The preparation of Dibromo Malonamide-13C3 involves the gradual synthesis of appropriate starting materials through chemical synthesis reactions. One common method includes the hydrolysis of the nitrile group in 2,2-dibromo-3-cyano-acetamide to yield the amide functionality of 2,2-dibromo-malonamide . The specific reaction conditions may vary depending on the experimental setup and the desired purity of the final product.

Analyse Chemischer Reaktionen

Dibromo Malonamide-13C3 undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific reagents and conditions are required.

Hydrolysis: The amide groups can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Common reagents used in these reactions include strong acids or bases, nucleophiles like amines or thiols, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Vergleich Mit ähnlichen Verbindungen

Dibromo Malonamide-13C3 can be compared with other similar compounds such as:

Dibromo Malonamide: The non-labeled version of the compound, which lacks the 13C isotope.

Dibromopropanediamide: Another similar compound with slight variations in its molecular structure.

The uniqueness of Dibromo Malonamide-13C3 lies in its stable isotope labeling, which provides significant advantages in research applications, particularly in NMR spectroscopy and metabolomics .

Biologische Aktivität

Dibromo Malonamide-13C3 is a synthetic compound characterized by its unique isotopic labeling and dual bromination. This article explores its biological activity, including toxicity, potential therapeutic applications, and the implications of its structural features.

- Molecular Formula :

- Molar Mass : Approximately 259.88 g/mol

- Melting Point : 194-198°C

- Solubility : Soluble in dimethyl sulfoxide (DMSO) and methanol

- Appearance : White to off-white solid

Dibromo Malonamide-13C3 is hygroscopic and should be stored under inert atmospheres at low temperatures (around -20°C) to maintain stability.

Toxicity Profile

Dibromo Malonamide-13C3 has been classified as harmful if swallowed and may cause allergic skin reactions upon contact. Its acute toxicity indicates that handling requires caution, similar to other dibromo malonamides. The compound's toxicity profile necessitates further investigation to fully understand its biological interactions and safety.

Potential Therapeutic Applications

Although specific therapeutic mechanisms have not been established, ongoing research suggests that Dibromo Malonamide-13C3 may have applications in pharmaceuticals due to its biological activity. Its isotopic labeling with carbon-13 allows for tracking studies that can elucidate metabolic pathways and interactions within biological systems .

Interaction Studies

Preliminary studies indicate that Dibromo Malonamide-13C3 may interact with various nucleophiles and electrophiles. Understanding these interactions is crucial for determining its utility in synthetic organic chemistry and potential biological applications. However, comprehensive studies are still needed to clarify specific interactions with proteins or enzymes.

Comparative Analysis with Similar Compounds

Dibromo Malonamide-13C3 shares structural similarities with other malonamide derivatives. The following table summarizes key features of these compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Malonamide | C₃H₅N₂O₂ | No halogen substituents |

| Bromomalonamide | C₃H₄BrN₂O₂ | Contains one bromine atom |

| Dibromomalonamide | C₃H₄Br₂N₂O₂ | Similar structure but without carbon-13 label |

The dual bromination in Dibromo Malonamide-13C3 enhances its reactivity compared to other malonamides, making it particularly valuable in research settings.

Research Findings Summary

- Toxicological Studies : Initial assessments indicate significant toxicity, warranting careful handling.

- Potential Antimicrobial Activity : Structural analogs exhibit antimicrobial properties; thus, Dibromo Malonamide-13C3 may also possess similar activities.

- Synthetic Applications : The compound's reactivity profile makes it a candidate for further synthetic research in organic chemistry.

Eigenschaften

IUPAC Name |

2,2-dibromo(1,2,3-13C3)propanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4Br2N2O2/c4-3(5,1(6)8)2(7)9/h(H2,6,8)(H2,7,9)/i1+1,2+1,3+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWHQVMGRXIYDSF-VMIGTVKRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(=O)N)(Br)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13C](=O)([13C]([13C](=O)N)(Br)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4Br2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90747598 | |

| Record name | 2,2-Dibromo(~13~C_3_)propanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.86 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246815-05-3 | |

| Record name | 2,2-Dibromo(~13~C_3_)propanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.